

Spectral Analysis of 2-Amino-5-iodonicotinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-iodopyridine-3-Carbaldehyde

Cat. No.: B1285547

[Get Quote](#)

This technical guide offers an in-depth examination of the spectral analysis of 2-amino-5-iodonicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, provides detailed experimental protocols for acquiring this data, and visualizes the analytical workflows.

Predicted Spectral Data

The following sections and tables summarize the anticipated spectral characteristics of 2-amino-5-iodonicotinaldehyde, derived from foundational spectroscopic principles and comparative analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The aldehyde proton should appear as a highly deshielded singlet, while the two aromatic protons will likely exhibit a doublet of doublets pattern characteristic of their meta-relationship. The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-amino-5-iodonicotinaldehyde

Assignment	Predicted Chemical Shift (δ) in ppm	Multiplicity	Predicted Coupling Constant (J) in Hz
-CHO	9.5 - 10.0	Singlet	-
H-6	8.2 - 8.5	Doublet	~2.0 - 2.5
H-4	8.0 - 8.3	Doublet	~2.0 - 2.5
-NH ₂	5.0 - 7.0	Broad Singlet	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the molecule. The carbonyl carbon of the aldehyde is expected to be the most deshielded. The carbon atom bonded to iodine will show a characteristic upfield shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for 2-amino-5-iodonicotinaldehyde

Assignment	Predicted Chemical Shift (δ) in ppm
-CHO	188 - 192
C2	158 - 162
C6	150 - 154
C4	145 - 149
C3	118 - 122
C5	85 - 95

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule. Strong, characteristic absorption bands are expected for the amine N-H bonds, the aldehyde C-H and C=O bonds, and the aromatic ring C=C and C=N bonds.

Table 3: Predicted Infrared (IR) Absorption Data for 2-amino-5-iodonicotinaldehyde

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3450 - 3300	-NH ₂	N-H Stretch	Medium
3100 - 3000	Aromatic C-H	C-H Stretch	Medium
2850 - 2750	Aldehyde C-H	C-H Stretch	Medium
1710 - 1680	Aldehyde C=O	C=O Stretch	Strong
1620 - 1580	Aromatic Ring	C=C/C=N Stretch	Strong
1640 - 1560	-NH ₂	N-H Bend	Medium
600 - 500	C-I	C-I Stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak is expected at an m/z corresponding to the molecular weight of 248.02 g/mol .[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for 2-amino-5-iodonicotinaldehyde

m/z	Interpretation
248	Molecular Ion [M] ⁺
247	[M-H] ⁺
219	[M-CHO] ⁺
121	[M-I] ⁺

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 2-amino-5-iodonicotinaldehyde.

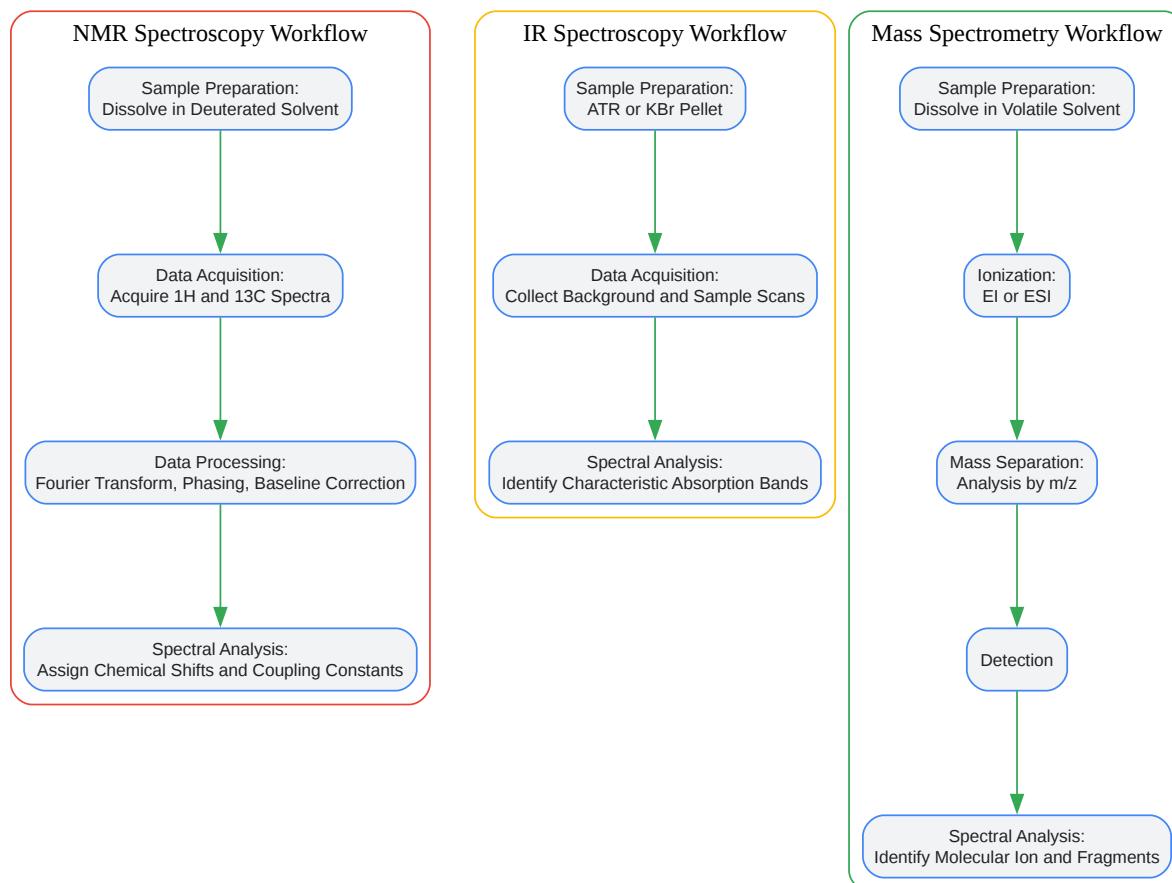
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) and transfer to an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay. The number of scans should be sufficient to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence should be used. Due to the low natural abundance and lower gyromagnetic ratio of the ^{13}C nucleus, a greater number of scans and a longer total acquisition time will be required compared to ^1H NMR.[\[2\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.
- Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . Co-adding 16 to 32 scans is common practice to improve the quality of the spectrum.

Mass Spectrometry (MS)


- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.
- Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing detailed structural information. For a more prominent molecular ion

peak, a softer ionization technique like Electrospray Ionization (ESI) may be preferred.

- Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows for the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Essential Parameters for Structural Analysis and Dereplication by ^1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectral Analysis of 2-Amino-5-iodonicotinaldehyde: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285547#2-amino-5-iodonicotinaldehyde-spectral-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

